去乙酰头孢噻吩

描述

Desacetylcephalothin belongs to the class of organic compounds known as cephalosporins . It is a metabolite of cephalothin, a first-generation cephalosporin .

Synthesis Analysis

The synthesis of Desacetylcephalothin is related to the metabolism of cephalothin. Cephalothin is metabolized by tissue enzymes that cleave the ester linkage on the side chain of its dihydrothiazine ring . The resultant compound, desacetylcephalothin, appears in the urine and also circulates in serum with the parent drug .

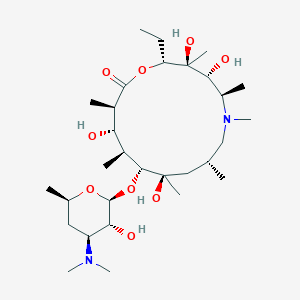

Molecular Structure Analysis

Desacetylcephalothin is a compound containing a 1,2-thiazine fused to a 2-azetidinone to form an oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof .

科学研究应用

体液中的检测:可以使用纸色谱法在尿液、血浆、滑液和脑脊液等体液中检测去乙酰头孢噻吩。这种检测对于了解头孢噻吩在体内的分布和代谢至关重要 (Hoehn 等,1970)。

定量测定:高效液相色谱法已用于定量测定血清中的去乙酰头孢噻吩。该方法灵敏、特异、准确,适用于常规临床使用,有助于药代动力学研究 (Nilsson-Ehle 等,1978)。

脑膜炎中的治疗功效:在兔子的实验性肺炎链球菌脑膜炎研究中,检查了去乙酰头孢噻吩在脑脊液中的渗透和半衰期,提供了其在细菌性脑膜炎中治疗功效的见解 (Nolan 和 Ulmer,1980)。

抗菌活性和协同作用:去乙酰头孢噻吩以及其他头孢菌素(如头孢他啶和头孢吡林)的去乙酰形式表现出不同程度的抗菌活性。协同研究表明,头孢噻吩/去乙酰头孢噻吩的组合可以对某些细菌菌株有效 (Jones 和 Packer,1984)。

在解毒中的作用:兔肾细胞中头孢噻吩去乙酰化为去乙酰头孢噻吩已被确认为一种解毒机制。这一发现对于了解头孢菌素的肾毒性潜力具有重要意义 (Hottendorf 等,1987)。

动物药代动力学:对马母马中头孢噻吩的药代动力学和生物利用度的研究表明,头孢噻吩迅速代谢为去乙酰头孢噻吩,提供了对其在兽医应用中的药代动力学行为的见解 (Ruoff 和 Samsonenko,1985)。

作用机制

Target of Action

Desacetylcephalothin, a metabolite of cephalothin, primarily targets the penicillin-binding proteins (PBPs) . These proteins are responsible for the union of peptidoglycan units, which are essential components of bacterial cell walls .

Mode of Action

The mechanism of action of desacetylcephalothin involves the inhibition of cell wall synthesis in microorganisms . This is achieved through its binding to PBPs, which impedes the connection between peptidoglycan structures . This disruption in cell wall synthesis leads to bacterial cell death.

Biochemical Pathways

Desacetylcephalothin affects the peptidoglycan biosynthesis pathway . By binding to PBPs, it prevents the cross-linking of peptidoglycan units, disrupting the integrity of the bacterial cell wall . This results in the inability of the bacteria to maintain their cellular structure, leading to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of desacetylcephalothin is characterized by its ability to penetrate more efficiently into cerebrospinal fluid (CSF) compared to its parent drug, cephalothin . The observed half-life of desacetylcephalothin in CSF is longer than that of cephalothin . .

Result of Action

The primary result of desacetylcephalothin’s action is the inhibition of bacterial growth . By disrupting cell wall synthesis, it causes bacterial cell lysis and death . It’s worth noting that desacetylcephalothin has less antibacterial activity than the parent drug, cephalothin .

Action Environment

The action of desacetylcephalothin can be influenced by various environmental factors. For instance, the choroid plexus in the brain can metabolize cephalothin to desacetylcephalothin . This intrathecal metabolism may contribute to the unsatisfactory performance of cephalothin in bacterial meningitis

生化分析

Biochemical Properties

It is metabolized from cephalothin, which has an acetoxy group at position three of the molecule . The conversion of cephalothin into desacetylcephalothin results in a compound with much lower activity against both Gram-positive and Gram-negative bacteria .

Cellular Effects

The conversion of cephalothin into desacetylcephalothin might influence its distribution in tissues . In experimental pneumococcal meningitis in rabbits, the observed half-life of desacetylcephalothin in cerebrospinal fluid (CSF) was longer than that of cephalothin . This suggests that desacetylcephalothin may persist longer in certain tissues, potentially influencing cellular processes over a more extended period.

Molecular Mechanism

It is known that cephalothin, from which desacetylcephalothin is derived, has antimicrobial action and is resistant to penicilinase enzymes . The conversion of cephalothin into desacetylcephalothin, which has less antibacterial activity, may influence the overall antimicrobial effect of the drug .

Temporal Effects in Laboratory Settings

In experimental settings, the half-life of desacetylcephalothin in CSF was found to be longer than that of cephalothin . This suggests that desacetylcephalothin may have different temporal effects in laboratory settings, potentially influencing long-term cellular function in in vitro or in vivo studies.

Metabolic Pathways

Desacetylcephalothin is a metabolite of cephalothin . The metabolic pathway involves the conversion of cephalothin, which possesses an acetoxy group at position three of the molecule, into desacetylcephalothin .

属性

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBAVMIGXROYPQ-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974769 | |

| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5935-65-9 | |

| Record name | Deacetylcephalothin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetylcephalothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)